Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(7-5-12)19(22)23/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGPWZQBCGONPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377456 | |
| Record name | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509073-62-5 | |
| Record name | 1,1-Dimethylethyl 4-(4-nitrobenzoyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509073-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Piperazine with Nitro-Substituted Aromatic Precursors
- The initial step involves the nucleophilic substitution reaction between piperazine and a nitro-substituted aromatic compound, such as 1,2-difluoro-4-nitrobenzene, to form a 4-nitrophenyl-substituted piperazine intermediate.
- This reaction is typically carried out in aromatic hydrocarbon solvents like toluene or xylene at temperatures ranging from 40 °C to 90 °C to optimize yield and selectivity.
Protection of Piperazine Nitrogen with Di-tert-butyl Dicarbonate
- The intermediate piperazine derivative is then reacted with di-tert-butyl dicarbonate (Boc anhydride) to introduce the tert-butyl carbamate protecting group on the nitrogen atom.
- This step is also performed in aromatic solvents such as toluene or xylene, facilitating the formation of the Boc-protected piperazine derivative.
Introduction of the 4-Nitrobenzoyl Group
- The 4-nitrobenzoyl moiety is introduced by acylation of the piperazine nitrogen using 4-nitrobenzoyl chloride or related activated derivatives.
- This acylation is typically conducted under controlled conditions to avoid overreaction or side products, often in the presence of a base to scavenge the released HCl.
Reduction and Further Functionalization (Optional)
- In some synthetic routes, the nitro group may be reduced to an amine using palladium on carbon (Pd/C) as a catalyst in methanol or aromatic solvents, enabling further derivatization.
- However, for tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, the nitro group is generally retained.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Piperazine + 1,2-difluoro-4-nitrobenzene | Aromatic hydrocarbon (toluene/xylene) | Toluene/Xylene | 40–90 | Nucleophilic aromatic substitution |
| Boc Protection | Di-tert-butyl dicarbonate | Toluene/Xylene | Room temp to 80 | Formation of Boc-protected piperazine |
| Acylation | 4-Nitrobenzoyl chloride + base (e.g., triethylamine) | Dichloromethane or similar | 0–25 | Introduction of 4-nitrobenzoyl group |
| Optional Nitro Reduction | Pd/C catalyst, H2 or hydride source | Methanol or toluene | Room temp to reflux | For conversion to amine if needed |
Yields for each step typically range from 70% to 95%, depending on reaction optimization and purification methods.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical shifts corresponding to the piperazine ring, Boc group, and aromatic protons of the nitrobenzoyl moiety.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as carbamate (Boc) and nitro groups.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Solvent(s) | Temperature Range | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Piperazine + 1,2-difluoro-4-nitrobenzene | Toluene, Xylene | 40–90 °C | 75–90 | Formation of nitrophenyl piperazine |
| Boc Protection | Di-tert-butyl dicarbonate | Toluene, Xylene | RT to 80 °C | 80–95 | Protects piperazine nitrogen |
| Acylation | 4-Nitrobenzoyl chloride + base | DCM or similar | 0–25 °C | 70–90 | Introduces 4-nitrobenzoyl group |
| Optional Nitro Reduction | Pd/C catalyst, H2 or hydride source | Methanol, Toluene | RT to reflux | 85–95 | Converts nitro to amine if required |
Research Findings and Improvements
- Recent patents emphasize improved purity and yield by optimizing solvent choice and reaction temperature, particularly in the Boc protection and acylation steps.
- One-pot synthetic strategies have been explored for related tert-butyl piperazine derivatives, enhancing efficiency and reducing purification steps.
- The use of palladium on carbon as a catalyst for selective reduction steps is well-established, providing clean conversion without affecting the Boc group.
- Variations in substituents on the benzoyl ring (e.g., chloro, fluoro) have been studied to modulate reactivity and biological activity, but the core preparation method remains consistent.
Chemical Reactions Analysis
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like in the presence of a .
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
- Molecular Formula : C16H21N3O5
- Molecular Weight : 335.36 g/mol
- CAS Number : 509073-62-5
The compound features a piperazine ring substituted with a tert-butyl group and a nitrobenzoyl moiety, which contributes to its unique chemical properties.
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it valuable in organic synthesis.
Biology
This compound has shown potential in biological studies, particularly in enzyme inhibition and receptor binding. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing enzyme activity and receptor modulation.
Industry
In industrial applications, the compound is explored for developing new materials and chemical processes. Its unique properties allow it to be utilized in creating advanced materials with specific functionalities.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria, particularly Gram-positive organisms.
- Activity Against Drug-resistant Strains : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL.
- Biofilm Formation Inhibition : Demonstrated strong bactericidal properties against biofilm-forming strains, which are often more resistant to treatment.
In Vivo Studies
In vivo evaluations confirmed the compound's potential as an effective antibacterial agent, showing reduced bacterial load in infected tissues of treated mice compared to control groups.
Antimicrobial Efficacy Study
A study assessed the antimicrobial properties of this compound against multi-drug resistant strains. Results indicated significant inhibition, suggesting its potential role in treating infections caused by resistant bacteria.
Cancer Cell Studies
Research focused on the anticancer effects of the compound on various cancer cell lines showed its ability to induce apoptosis characterized by increased caspase activity and DNA fragmentation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 20 |
These findings suggest that this compound may exert selective cytotoxic effects on cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the piperazine ring provides conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Functional Group Impact on Properties
- Electron-Withdrawing Groups (EWGs): The 4-nitrobenzoyl group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitutions. In contrast, the 3-cyanopyridin-2-yl group () offers dual electronic effects (EWG + aromaticity), improving binding to kinase ATP pockets . Trifluoromethyl () increases lipophilicity and metabolic stability, making it advantageous for CNS-targeting drugs .
- Electron-Donating Groups (EDGs): The 3-amino-5-fluorobenzyl group () introduces nucleophilic sites for further functionalization, while fluorine enhances bioavailability via C-F bond interactions .
Stability and Reactivity
- The target compound’s nitro group provides stability under acidic conditions, whereas triazole-containing analogues () degrade in simulated gastric fluid, limiting their oral bioavailability .
- Sulfonyl-containing derivatives () demonstrate enhanced aqueous solubility due to polar sulfonyl groups, contrasting with the hydrophobic tert-butyl carbamate .
Biological Activity
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a nitrobenzoyl group, which may influence its pharmacological properties. This article explores its biological activity, including antibacterial effects, potential therapeutic applications, and relevant research findings.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria, particularly Gram-positive organisms.
-
Activity Against Drug-resistant Strains :
The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL , comparable to last-resort antibiotics like vancomycin and linezolid . -
Biofilm Formation Inhibition :
It demonstrated strong bactericidal properties against biofilm-forming strains, which are often more resistant to treatment .
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with specific metabolic pathways. Further studies are needed to elucidate these mechanisms fully.
Study on Antibacterial Efficacy
A study conducted by researchers evaluated the efficacy of various piperazine derivatives, including this compound, against a panel of bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, while showing no activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
In Vivo Studies
In vivo evaluations have confirmed the compound's potential as an effective antibacterial agent. Mice treated with the compound showed reduced bacterial load in infected tissues compared to control groups, supporting its therapeutic potential in treating bacterial infections .
Research Findings
Q & A
Q. What are the common synthetic routes for synthesizing Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate?
The synthesis typically involves a multi-step process:
- Step 1: Protection of the piperazine ring using tert-butyloxycarbonyl (Boc) groups via reaction with Boc anhydride or Boc chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2: Acylation of the Boc-protected piperazine with 4-nitrobenzoyl chloride in the presence of a base to introduce the nitrobenzoyl moiety.
- Purification: Column chromatography or recrystallization ensures high purity, with characterization via NMR and LC-MS .
Q. What characterization techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and Boc-group integrity.
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for research-grade material).
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight (335.36 g/mol) and detects impurities .
Q. How do the structural features of this compound influence its reactivity?
- The tert-butyl group enhances steric protection of the piperazine nitrogen, reducing unwanted side reactions.
- The electron-withdrawing nitro group on the benzoyl moiety directs electrophilic substitution reactions to specific positions.
- The piperazine ring’s basicity facilitates salt formation in acidic media, aiding solubility in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection: Use polar aprotic solvents (e.g., THF) to stabilize intermediates.
- Temperature Control: Maintain 0–5°C during acylation to minimize hydrolysis of the nitrobenzoyl chloride.
- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.
- Industrial Parallels: Continuous flow reactors (as seen in analogous piperazine derivatives) enhance reproducibility and scalability .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative Assays: Standardize in vitro models (e.g., enzyme inhibition assays) across labs to minimize variability.
- Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity.
- Meta-Analysis: Aggregate data from structurally similar compounds (e.g., chlorobenzoyl or fluorobenzoyl analogs) to identify structure-activity trends .
Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?
- Degradation Pathways: Hydrolysis of the Boc group in humid conditions or acidic media can generate free piperazine, altering reactivity.
- Storage Recommendations: Store at –20°C under inert atmosphere (argon) with desiccants. Pre-dissolve in anhydrous DMSO for biological assays to avoid batch-to-batch variability .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking: Simulate binding to kinase or GPCR targets using software like AutoDock Vina, focusing on nitrobenzoyl-pi interactions.
- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues.
- QSAR Models: Corrogate electronic parameters (e.g., nitro group’s Hammett constant) with activity data from analogs .
Q. How do structural modifications of the piperazine ring influence pharmacological properties?
- Substituent Effects: Replacing the nitro group with cyano () or iodo () alters electron density, affecting target binding.
- Ring Functionalization: Adding hydroxymethyl groups () enhances solubility but may reduce blood-brain barrier penetration.
- Comparative Studies: Use SPR or ITC to quantify binding affinity changes post-modification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
